
4-(Ethynyldimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethynyldimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H12OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group and a dimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
4-(Ethynyldimethylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde, which is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base, such as potassium carbonate, to yield 4-ethynylbenzaldehyde .
Análisis De Reacciones Químicas
4-(Ethynyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in Sonogashira coupling reactions to form various substituted benzaldehydes.
Addition: The ethynyl group can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Aplicaciones Científicas De Investigación
4-(Ethynyldimethylsilyl)benzaldehyde is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its reactivity and structural features.
Agrochemicals: It is used in the synthesis of compounds with potential agricultural applications.
Mecanismo De Acción
The mechanism of action of 4-(Ethynyldimethylsilyl)benzaldehyde depends on the specific reaction it undergoesThe dimethylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
4-(Ethynyldimethylsilyl)benzaldehyde can be compared with other similar compounds such as:
4-Ethynylbenzaldehyde: Lacks the dimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-((Trimethylsilyl)ethynyl)benzaldehyde: Contains a trimethylsilyl group instead of a dimethylsilyl group, which can affect its reactivity and stability.
4-Bromobenzaldehyde: Used as a starting material in the synthesis of this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H12OSi |
|---|---|
Peso molecular |
188.30 g/mol |
Nombre IUPAC |
4-[ethynyl(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C11H12OSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h1,5-9H,2-3H3 |
Clave InChI |
LVQDMHFPISUFAX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



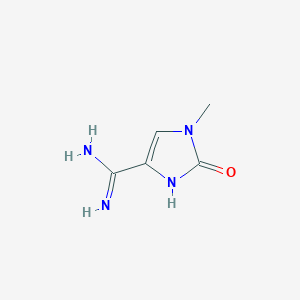
![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)
![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
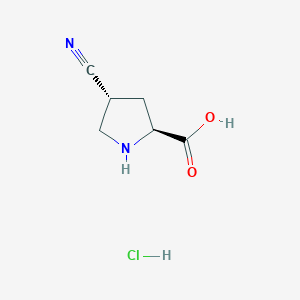
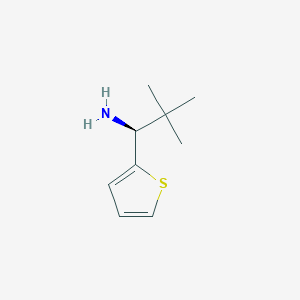
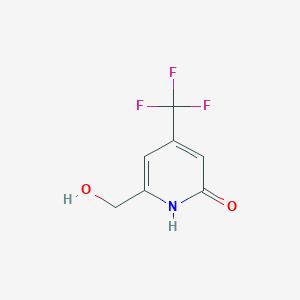
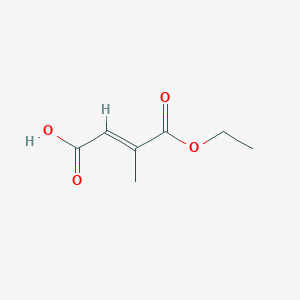
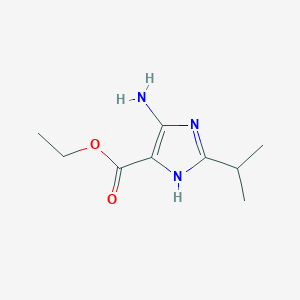
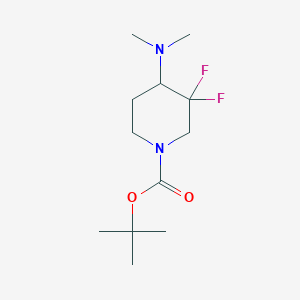
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
